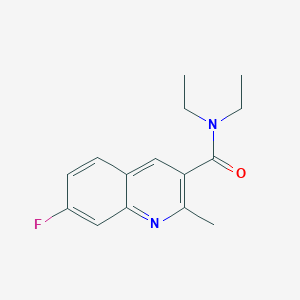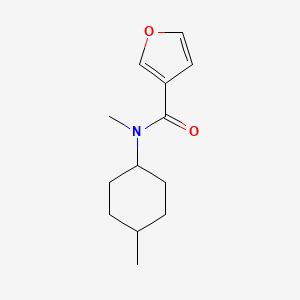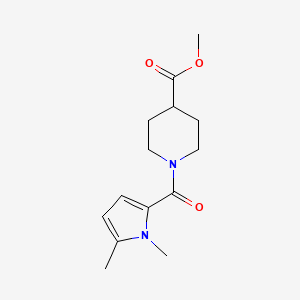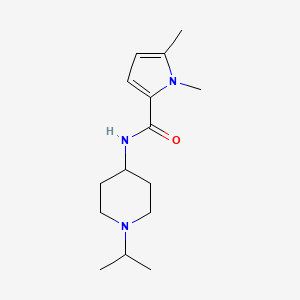
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide, also known as ML352, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide exerts its biological effects by selectively targeting specific proteins or enzymes involved in various disease pathways. For example, in cancer cells, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is essential for the growth and survival of cancer cells. In Alzheimer's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the activity of beta-secretase, which is responsible for the formation of amyloid plaques in the brain. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects depending on the disease pathway it targets. In cancer cells, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide inhibits the growth and proliferation of cancer cells by inhibiting the activity of NMT. In Alzheimer's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide reduces the formation of amyloid plaques in the brain by inhibiting the activity of beta-secretase. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2-ARE pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is its selectivity and potency in targeting specific disease pathways. This makes it a valuable tool for studying the underlying mechanisms of various diseases and developing new therapeutic interventions. However, one of the limitations of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is its relatively low solubility, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide research, including:
1. Further studies on the mechanism of action of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in various diseases to identify new therapeutic targets.
2. Development of more potent and selective analogs of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide for improved therapeutic efficacy.
3. Investigation of the pharmacokinetics and pharmacodynamics of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in vivo to determine its suitability for clinical use.
4. Exploration of the potential use of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is a synthetic compound with significant potential for therapeutic applications in various diseases. Its selectivity and potency in targeting specific disease pathways make it a valuable tool for studying the underlying mechanisms of diseases and developing new therapeutic interventions. Further research is needed to fully understand the mechanism of action of N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide and its potential clinical applications.
Synthesemethoden
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide is synthesized using a multi-step process involving the reaction of furan-3-carboxylic acid with 1-(propan-2-yl)piperidine-4-carboxylic acid followed by coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained through purification and isolation using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been found to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In Parkinson's disease, N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)15-6-3-12(4-7-15)14-13(16)11-5-8-17-9-11/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKAFHNIBLIOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)
![4-Acetamido-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B7504850.png)


![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)